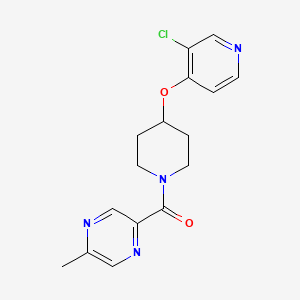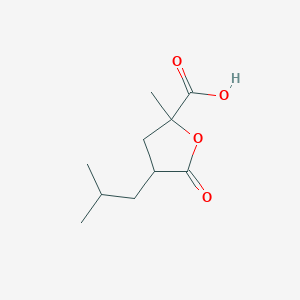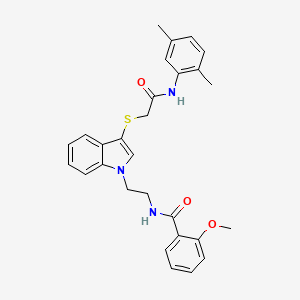![molecular formula C22H28ClN7O B2496738 2-(4-(1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol CAS No. 1207046-09-0](/img/structure/B2496738.png)
2-(4-(1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol is a complex organic compound with significant potential in scientific research. The structure features various functional groups, including chlorophenyl, piperidine, pyrazolo[3,4-d]pyrimidine, and piperazine, connected to an ethanol backbone. Such complexity paves the way for its diverse chemical reactivity and application in multiple fields.
科学的研究の応用
2-(4-(1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol holds promise in:
Chemistry: As a building block for synthesizing complex molecules and as a reagent in organic synthesis.
Medicine: Research into its pharmacological properties could uncover new therapeutic uses.
Industry: Potential for use in the synthesis of advanced materials and specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis typically begins with the construction of the pyrazolo[3,4-d]pyrimidine core. This is often achieved through a series of cyclization reactions, where starting materials like hydrazine and cyanoacetamide react under controlled conditions. The next steps involve the functionalization of the piperidine and piperazine rings, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. Finally, the ethanol moiety is attached via nucleophilic substitution or other suitable methods.
Industrial Production Methods:
Scaling up for industrial production demands robust, reproducible synthetic pathways. Typically, this might involve catalytic hydrogenation and transition-metal-catalyzed coupling reactions to ensure high yields and purity. Reaction conditions such as temperature, pressure, and the use of solvent systems are meticulously optimized.
化学反応の分析
Types of Reactions it Undergoes:
Oxidation: The ethanol moiety can be oxidized to an aldehyde or carboxylic acid using agents like chromium trioxide or potassium permanganate.
Reduction: The nitro groups (if present as derivatives) can be reduced to amines using hydrogenation techniques.
Substitution: The aromatic chlorine can undergo nucleophilic aromatic substitution with strong nucleophiles, leading to various functional derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.
Substitution: Sodium hydroxide, ammonia in ethanol.
Major Products Formed:
Aldehydes and carboxylic acids (oxidation products)
Amines (reduction products)
Various substituted derivatives (substitution products)
作用機序
The compound interacts with molecular targets primarily through its pyrazolo[3,4-d]pyrimidine core, which is known to bind to various receptors and enzymes. The mechanism often involves inhibition or modulation of specific biochemical pathways, which could include kinase inhibition or receptor antagonism. Further research is ongoing to detail these pathways more precisely.
類似化合物との比較
1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: A simpler analogue with potentially less diverse reactivity.
2-(4-(1-(4-chlorophenyl)-4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol: Similar structure but with a morpholine ring instead of piperidine.
Highlighting Uniqueness:
The uniqueness lies in its structural complexity and the presence of multiple functional groups, making it a versatile compound in synthetic and biological applications.
特性
IUPAC Name |
2-[4-[1-(4-chlorophenyl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN7O/c23-17-4-6-18(7-5-17)30-21-19(16-24-30)20(28-8-2-1-3-9-28)25-22(26-21)29-12-10-27(11-13-29)14-15-31/h4-7,16,31H,1-3,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHWPVIQSITAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2C=NN3C4=CC=C(C=C4)Cl)N5CCN(CC5)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide](/img/structure/B2496657.png)
![2-[(difluoromethyl)sulfanyl]-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone](/img/structure/B2496658.png)
![2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride](/img/structure/B2496662.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B2496663.png)



![1-(Chloromethyl)-3-(2-methylpropyl)bicyclo[1.1.1]pentane](/img/structure/B2496670.png)
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2496672.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide](/img/structure/B2496676.png)


